1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Overview
Description
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H11F3O3. It is characterized by the presence of methoxy and trifluoromethoxy groups attached to a phenyl ring, along with an ethan-1-ol moiety.
Preparation Methods
The synthesis of 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol typically involves the following steps:
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles for substitution reactions.
Major Products: Major products include the corresponding ketones, aldehydes, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol can be compared with other similar compounds:
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-6,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPMKWSJITPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC(F)(F)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594949 | |
Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468074-91-1 | |
Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 468074-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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